

# Quantum Chemical Calculations of Difluoroamine: A Technical Guide

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## Compound of Interest

Compound Name: Difluoroamine

Cat. No.: B082689

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This technical guide provides an in-depth analysis of the quantum chemical calculations performed on **difluoroamine** ( $\text{HNF}_2$ ). It is intended for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of fluorinated amines. This document summarizes key calculated properties, details the methodologies employed, and visualizes fundamental concepts related to these theoretical investigations.

## Core Computational Data

Quantum chemical calculations provide valuable insights into the molecular properties of **difluoroamine**. The following tables summarize key quantitative data obtained from ab initio and Density Functional Theory (DFT) calculations, which are crucial for understanding its structure, stability, and reactivity.

### Table 1: Calculated Molecular Geometry of Difluoroamine

The equilibrium geometry of the **difluoroamine** molecule has been optimized using various levels of theory. The bond lengths and angles are critical parameters for defining the molecular structure.

Parameter	6-21G	6-31G	DVZ	Experimental
N-H Bond Length (Å)	1.024	-	1.024	-
N-F Bond Length (Å)	1.353	1.353	1.353	-
∠ H-N-F (°) **	103.0	-	-	-
∠ F-N-F (°) **	103.0	-	-	-

Data sourced from ab initio calculations. Experimental values for bond lengths and angles of **difluoroamine** are not readily available in the provided search results.

## Table 2: Calculated Vibrational Frequencies of Difluoroamine

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface and for predicting infrared (IR) and Raman spectra. The top three most intense vibrational configurations are highlighted.

Vibrational Mode	6-21G (cm <sup>-1</sup> )	6-31G (cm <sup>-1</sup> )	DVZ (cm <sup>-1</sup> )	IR Intensity
N-H Stretch	3350	3345	3352	High
N-F Asymmetric Stretch	1050	1055	1048	High
N-F Symmetric Stretch	980	985	975	Medium
H-N-F Bend	1450	1455	1448	Medium
F-N-F Bend	550	555	548	Low

## Table 3: Calculated Electronic Properties of Difluoroamine

Electronic properties such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's polarity and its reactivity in chemical reactions.<sup>[1]</sup>

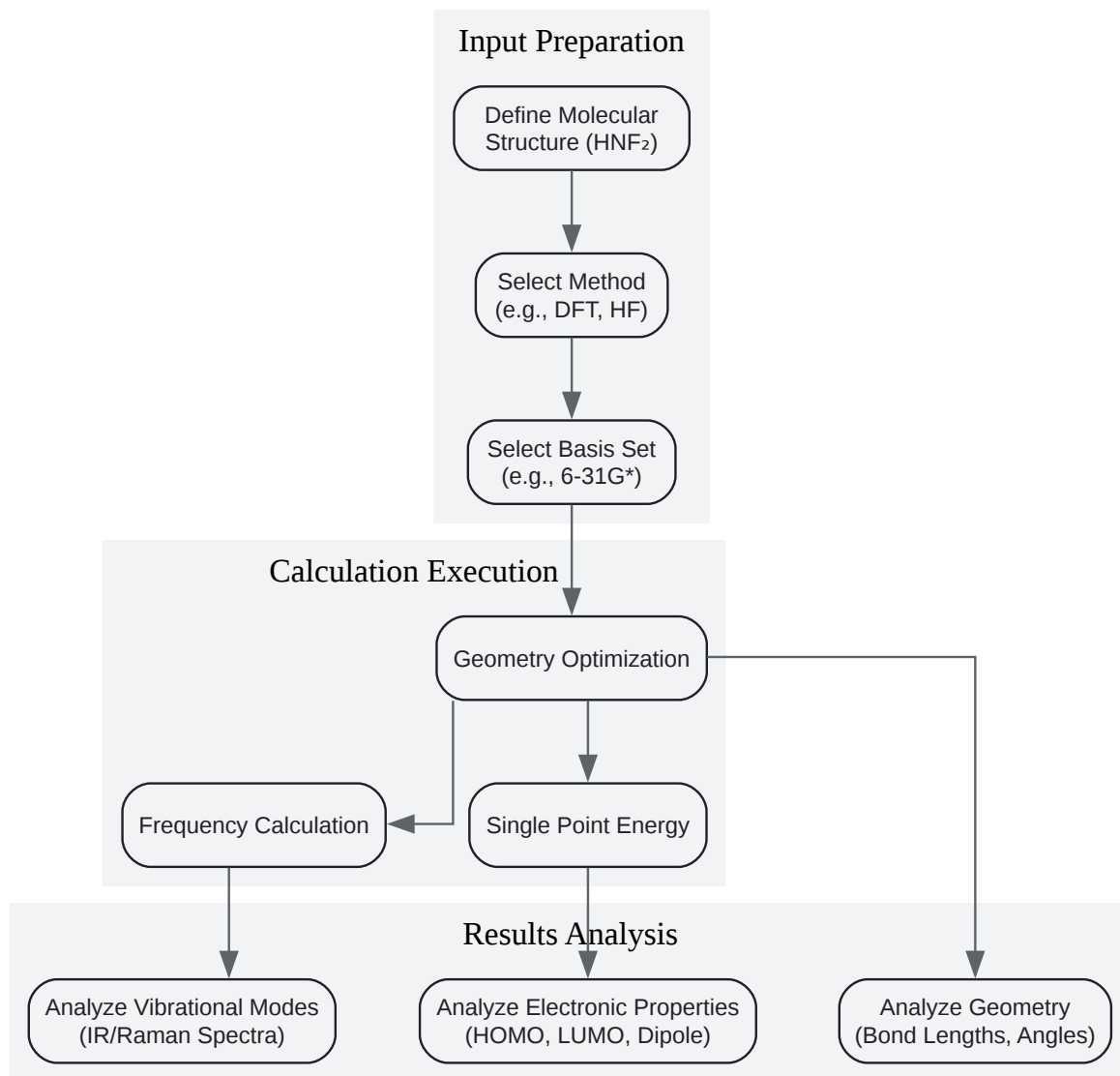
Property	6-21G	6-31G	DVZ	Experimental
Dipole Moment (Debye)	1.95	2.00	1.98	1.92 <sup>[1]</sup>
HOMO Energy (eV)	-12.5	-12.3	-12.4	-
LUMO Energy (eV)	2.1	2.3	2.2	-
HOMO-LUMO Gap (eV)	14.6	14.6	14.6	-

## Methodologies and Protocols

The data presented in this guide are derived from established quantum chemical calculation protocols. These methods are foundational to computational chemistry and provide a reliable framework for studying molecular systems.

## Computational Chemistry Workflow

The general workflow for performing quantum chemical calculations on a molecule like **difluoroamine** involves several key steps, from defining the molecular structure to analyzing the calculated properties.



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A general workflow for quantum chemical calculations.

## Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) are the primary theoretical frameworks used for the quantum chemical calculations of molecules like **difluoroamine**.<sup>[2]</sup>

- **Ab Initio Methods:** These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles and do not require empirical parameterization.[2][3] They solve the electronic Schrödinger equation to determine the electronic structure of a molecule.[3] The accuracy of ab initio calculations can be systematically improved by using higher levels of theory and larger basis sets.[1][3]
- **Density Functional Theory (DFT):** DFT methods calculate the electronic energy of a molecule based on its electron density.[4] These methods have become very popular due to their balance of computational cost and accuracy.[4][5] The choice of the exchange-correlation functional (e.g., B3LYP,  $\omega$ B97X) is critical to the accuracy of DFT calculations.

## Basis Sets

The choice of basis set is crucial in quantum chemical calculations as it defines the set of mathematical functions used to build the molecular orbitals. Common basis sets include:

- **Pople-style basis sets:** (e.g., 6-31G, 6-311++G\*\*) are widely used for their efficiency.[2]
- **Dunning's correlation-consistent basis sets:** (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit.[6]

The selection of a particular basis set depends on the desired accuracy and the available computational resources.[3]

## Visualizations of Molecular Properties and Concepts

Graphical representations are invaluable for interpreting the results of quantum chemical calculations. The following diagrams illustrate the molecular structure of **difluoroamine** and a conceptual reaction pathway.

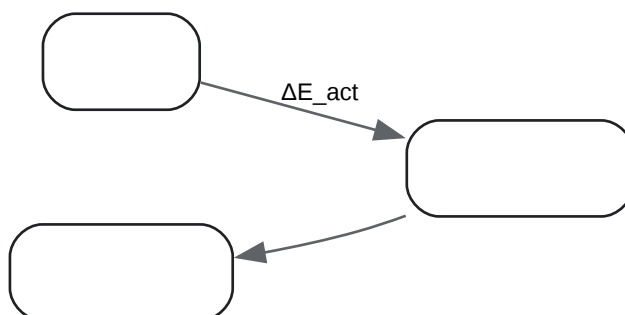
### Molecular Structure of Difluoroamine (HNF<sub>2</sub>)

The optimized geometry of **difluoroamine** reveals a trigonal pyramidal structure with C<sub>s</sub> symmetry.

Molecular structure of **difluoroamine** (HNF<sub>2</sub>).

### Conceptual Unimolecular Reaction Pathway

Quantum chemical calculations can be used to explore the potential energy surfaces of chemical reactions, identifying transition states and reaction products.[2] The following diagram illustrates a conceptual unimolecular decomposition pathway for a generic molecule like  $\text{HNF}_2$ .



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A conceptual unimolecular reaction pathway.

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